molecular formula C23H23N3O2S B11156884 4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11156884
M. Wt: 405.5 g/mol
InChI Key: QYLIMVHWICRBOM-UHFFFAOYSA-N
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Description

4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic compound that features a phenol group, a pyrazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-2-amine with appropriate reagents under controlled conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine derivatives with 1,3-diketones or their equivalents.

    Coupling Reactions: The thiazole and pyrazole rings are then coupled with a phenol derivative through etherification or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like bromine for halogenation or nitric acid for nitration.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol. Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, the synthesis of thiazole-containing compounds has been linked to enhanced efficacy against resistant strains of bacteria and fungi, making them candidates for new antimicrobial agents .

Anticancer Properties

Compounds with pyrazole and thiazole moieties have shown promise in anticancer research. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, particularly in colorectal and breast cancer models .

Polymer Chemistry

The incorporation of organic compounds like this compound into polymer matrices has been investigated for the development of advanced materials with enhanced thermal stability and mechanical properties. The compound's phenolic structure can act as a stabilizing agent in polymer formulations, improving their durability under thermal stress .

Coatings and Adhesives

Due to its chemical stability and potential reactive sites, this compound can be utilized in formulating coatings and adhesives that require high performance under varying environmental conditions. Its incorporation into resin systems may enhance adhesion properties while providing resistance to moisture and chemicals .

Case Studies

Study Focus Findings
Gümrükçüoğlu et al., 2023Antimicrobial ActivityNovel derivatives showed promising antimicrobial effects against resistant strains .
Research on Pyrazole DerivativesAnticancer ActivityCompounds induced apoptosis in various cancer cell lines, supporting their potential as therapeutic agents .
Polymer Application StudyMaterial ScienceEnhanced thermal stability observed in polymer formulations incorporating phenolic compounds .

Mechanism of Action

The mechanism of action of 4-ethyl-5-[(4-methylbenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which can lead to unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. It features:

  • An ethyl group at one end.
  • A methoxybenzyl ether linkage.
  • A thiazole and pyrazole moiety that are known for their roles in various biological activities.

Molecular Formula

The molecular formula can be summarized as follows:

  • C : 22
  • H : 24
  • N : 2
  • O : 2
  • S : 1

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antioxidant Activity : The presence of phenolic structures is associated with antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Properties : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential anti-inflammatory applications.
  • Antimicrobial Activity : Preliminary assays indicate that the compound may possess antimicrobial properties against various pathogens, including bacteria and fungi.

The biological effects of the compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The thiazole and pyrazole rings may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, particularly in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

Case Studies

  • Study on Antioxidant Activity
    • A study evaluated the antioxidant potential of similar phenolic compounds using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation, supporting the hypothesis that the compound may exhibit strong antioxidant properties.
  • Anti-inflammatory Effects
    • In vitro studies demonstrated that compounds with similar structures could effectively reduce the expression of pro-inflammatory markers in human cell lines, suggesting a potential therapeutic role in inflammatory diseases.
  • Antimicrobial Efficacy
    • A recent investigation tested the compound against various bacterial strains. The results showed notable inhibition zones, indicating effective antimicrobial activity.

Comparative Analysis

PropertyCompoundReference
Antioxidant ActivityHigh
Anti-inflammatory EffectModerate to High
Antimicrobial ActivityEffective against tested strains

Q & A

Q. What are the optimal synthetic strategies for multi-step preparation of this compound, considering its pyrazole and thiazole moieties?

Methodological Answer:
The synthesis of this compound requires sequential coupling of pyrazole and thiazole precursors. Key steps include:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones under reflux in ethanol or DMSO .
  • Step 2: Thiazole ring assembly using Hantzsch thiazole synthesis, employing α-haloketones and thioureas in acidic conditions .
  • Step 3: Etherification of the phenol group using 4-methylbenzyl chloride under basic catalysis (e.g., K₂CO₃ in DMF) .
    Critical Parameters:
  • Temperature control (<100°C) to avoid decomposition of the thiazole ring.
  • Use of inert atmosphere (N₂/Ar) during coupling reactions to prevent oxidation .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for intermediates?

Methodological Answer:
Discrepancies between experimental and computational NMR data often arise from dynamic effects or solvent interactions. Strategies include:

  • Comparative Analysis: Validate assignments using 2D NMR (COSY, HSQC) to confirm proton-carbon correlations .
  • Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .
  • Solvent Standardization: Use deuterated solvents consistently (e.g., DMSO-d₆ or CDCl₃) to eliminate solvent-induced shift variations .

Q. What advanced techniques are recommended for characterizing the compound’s purity and stability?

Methodological Answer:

  • Purity Assessment:
    • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients (70:30 v/v) to quantify impurities .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and detect degradation products .
  • Stability Studies:
    • Accelerated stability testing under varying pH (2–9) and temperatures (25–60°C) to identify hydrolytically labile groups (e.g., ester or ether linkages) .

Q. How can the reactivity of the methylbenzyl ether group impact downstream modifications?

Methodological Answer:
The 4-methylbenzyl ether group is susceptible to cleavage under strong acidic (e.g., HBr/AcOH) or reductive (e.g., Pd/C, H₂) conditions. To preserve this group:

  • Avoid Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions.
  • Use mild deprotection agents (e.g., TMSCl in MeOH) for selective modifications .
    Case Study: In analogs, the ether group’s stability was critical for maintaining bioactivity during SAR studies .

Q. What methodologies are suitable for evaluating the compound’s biological activity against kinase targets?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., JAK2 or EGFR) at 10 µM compound concentration .
    • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination via nonlinear regression .
  • Mechanistic Studies:
    • Molecular docking (AutoDock Vina) to predict binding modes to kinase ATP pockets, validated by site-directed mutagenesis .

Q. How can structural analogs guide SAR studies for enhancing solubility without losing potency?

Methodological Answer:

  • Analogs from Literature:

    Analog FeatureSolubility EnhancementBioactivity RetentionReference
    Methoxy substitution+20% (PBS)Anticancer retained
    PEG-linked thiazole derivatives+35% (DMSO)Kinase inhibition lost
  • Strategy: Introduce polar groups (e.g., -OH, -COOH) to the phenol ring or pyrazole N-substituents while avoiding steric clashes with target binding sites .

Q. What experimental controls are critical when assessing the compound’s photostability?

Methodological Answer:

  • Light Exposure: Use UV chambers (λ = 365 nm) with irradiance calibrated to 1.5 W/m².
  • Controls:
    • Dark controls (wrapped in foil) to differentiate thermal vs. photolytic degradation.
    • Add antioxidants (e.g., BHT) to assess radical-mediated degradation pathways .
  • Analytical Monitoring: Track degradation via UPLC-MS every 24 hours .

Q. How can computational modeling predict metabolic liabilities of this compound?

Methodological Answer:

  • Software Tools: Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions.
  • Key Predictions:
    • CYP3A4-mediated oxidation of the ethyl group.
    • Glucuronidation of the phenol group as a primary detoxification pathway .
  • Validation: Microsomal incubations (human liver microsomes + NADPH) followed by LC-MS/MS to confirm metabolites .

Q. What strategies mitigate crystallization challenges during scale-up?

Methodological Answer:

  • Polymorph Screening: Use solvent mixtures (e.g., ethanol/water) to identify stable crystalline forms via slurry experiments .
  • Additives: Introduce nucleation agents (e.g., cellulose microcrystalline) to control crystal growth.
  • Process Optimization: Slow cooling rates (0.5°C/min) during recrystallization to enhance crystal uniformity .

Q. How can researchers differentiate artifacts from genuine reaction products in complex mixtures?

Methodological Answer:

  • Artifact Sources:
    • Solvent adducts (e.g., DMSO in ESI-MS).
    • Oxidative byproducts from air exposure.
  • Mitigation:
    • Blank Runs: Conduct control reactions without starting materials to identify system-derived impurities.
    • Isotopic Labeling: Use ¹³C-labeled reagents to track unexpected bond formations via NMR .

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

4-ethyl-5-[(4-methylphenyl)methoxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C23H23N3O2S/c1-4-17-9-18(22-19(11-24-26-22)23-25-15(3)13-29-23)20(27)10-21(17)28-12-16-7-5-14(2)6-8-16/h5-11,13,27H,4,12H2,1-3H3,(H,24,26)

InChI Key

QYLIMVHWICRBOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=CC=C(C=C2)C)O)C3=C(C=NN3)C4=NC(=CS4)C

Origin of Product

United States

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